N-(3,5-dimethoxyphenyl)-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide
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Overview
Description
- The final step involves coupling the intermediate with 3,5-dimethoxyaniline.
- Common reagents: coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
- Conditions: room temperature, in a solvent like dichloromethane.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but optimized for scale. This includes:
- Use of continuous flow reactors for better control over reaction conditions.
- Optimization of solvent and reagent use to minimize waste and improve yield.
- Implementation of purification techniques like crystallization or chromatography to ensure high purity of the final product.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3,5-dimethoxyphenyl)-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide typically involves multiple steps:
-
Formation of the Triazolopyridine Core:
- Starting with a pyridine derivative, a triazole ring is introduced through a cyclization reaction.
- Common reagents: hydrazine, acetic acid.
- Conditions: reflux in an appropriate solvent like ethanol.
-
Attachment of the Butanamide Side Chain:
- The triazolopyridine core is then reacted with a butanoyl chloride derivative.
- Common reagents: butanoyl chloride, base (e.g., triethylamine).
- Conditions: room temperature, inert atmosphere.
Chemical Reactions Analysis
Types of Reactions:
-
Oxidation:
- The compound can undergo oxidation reactions, particularly at the methoxy groups.
- Common reagents: potassium permanganate, chromium trioxide.
- Major products: corresponding aldehydes or carboxylic acids.
-
Reduction:
- Reduction can occur at the amide bond or the triazole ring.
- Common reagents: lithium aluminum hydride, hydrogen gas with a palladium catalyst.
- Major products: amines or reduced triazole derivatives.
-
Substitution:
- Electrophilic substitution reactions can occur on the aromatic ring.
- Common reagents: halogens, nitrating agents.
- Major products: halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of more complex molecules.
- Studied for its reactivity and potential as a ligand in coordination chemistry.
Biology:
- Investigated for its potential as a bioactive molecule.
- Studied for interactions with various enzymes and receptors.
Medicine:
- Potential applications in the development of drugs targeting neurological disorders.
- Explored for anti-inflammatory and anticancer properties.
Industry:
- Used in the development of specialty chemicals.
- Potential applications in the production of advanced materials.
Mechanism of Action
The mechanism of action of N-(3,5-dimethoxyphenyl)-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide involves its interaction with specific molecular targets. These targets may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to receptors in the nervous system, potentially modulating neurotransmitter release.
Pathways: Interference with signaling pathways, leading to altered cellular responses.
Comparison with Similar Compounds
N-(3,5-dimethoxyphenyl)-4-(pyridin-3-yl)butanamide: Lacks the triazole ring, potentially altering its biological activity.
N-(3,5-dimethoxyphenyl)-4-([1,2,3]triazolo[4,3-a]pyridin-3-yl)butanamide: Different triazole isomer, which may affect its reactivity and interactions.
Uniqueness:
- The presence of the triazolopyridine core in N-(3,5-dimethoxyphenyl)-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide provides unique electronic and steric properties.
- This compound’s specific structure allows for distinct interactions with biological targets, potentially leading to unique pharmacological profiles.
Properties
Molecular Formula |
C18H20N4O3 |
---|---|
Molecular Weight |
340.4 g/mol |
IUPAC Name |
N-(3,5-dimethoxyphenyl)-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide |
InChI |
InChI=1S/C18H20N4O3/c1-24-14-10-13(11-15(12-14)25-2)19-18(23)8-5-7-17-21-20-16-6-3-4-9-22(16)17/h3-4,6,9-12H,5,7-8H2,1-2H3,(H,19,23) |
InChI Key |
YYDFYBIICICKKK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1)NC(=O)CCCC2=NN=C3N2C=CC=C3)OC |
Origin of Product |
United States |
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